Epicoprostanol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H48O |

|---|---|

Molecular Weight |

393.7 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |

InChI Key |

QYIXCDOBOSTCEI-AQNUQCFSSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Epicoprostanol-d5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol-d5 is the deuterium-labeled form of epicoprostanol, a C27 fecal neutral sterol. As a stable isotope-labeled internal standard, this compound is a critical tool in quantitative analytical chemistry, particularly in the fields of metabolomics, clinical diagnostics, and environmental analysis. Its structural and chemical similarity to the endogenous analyte, epicoprostanol, allows for accurate quantification by correcting for variations during sample preparation and analysis, especially in complex biological matrices. This guide provides a comprehensive overview of this compound, its chemical structure, and its application in mass spectrometry-based analytical methods.

Chemical Identity and Structure

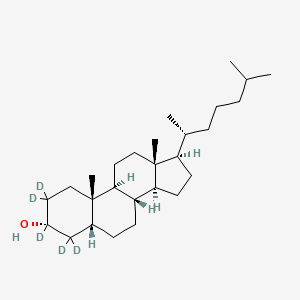

This compound is chemically known as 5β-Cholestan-3α-ol-d5. It is a saturated sterol, meaning it lacks any double bonds in its fused ring system. The "5β" designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at position 5 is oriented above the plane of the rings. The "3α" indicates that the hydroxyl group at the third carbon position is oriented below the plane.

The key feature of this compound is the incorporation of five deuterium (²H) atoms. Based on common synthetic routes for deuterated sterols, these deuterium atoms are typically located on the A-ring of the steroid nucleus at positions 2, 2, 3, 4, and 4. This specific placement provides a stable isotopic label with a significant mass shift from the unlabeled epicoprostanol, making it an ideal internal standard for mass spectrometry.

Chemical Structure of this compound:

(A 2D chemical structure image would be placed here in a full whitepaper, clearly showing the steroid nucleus and the positions of the five deuterium atoms on the A-ring.)

Physicochemical Properties

The physicochemical properties of this compound are very similar to its non-deuterated counterpart, with the primary difference being its molecular weight. This similarity ensures that it behaves almost identically during chromatographic separation, while being distinguishable by a mass spectrometer.

| Property | Epicoprostanol | This compound |

| Synonyms | 5β-Cholestan-3α-ol, epi-Coprostanol | 5β-Cholestan-3α-ol-d5 |

| Molecular Formula | C₂₇H₄₈O | C₂₇H₄₃D₅O |

| Molecular Weight | 388.67 g/mol | ~393.70 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol | Soluble in organic solvents such as chloroform, methanol, and ethanol |

Application in Quantitative Analysis

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of epicoprostanol and other related sterols in various biological and environmental samples.[1] The principle of this technique relies on adding a known amount of the labeled standard to the sample at the beginning of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is then used for quantification. This approach effectively corrects for any analyte loss during sample extraction, purification, and derivatization, as well as for variations in instrument response.[2]

Key Advantages of Using this compound:

-

High Accuracy and Precision: Minimizes analytical variability, leading to more reliable and reproducible results.

-

Matrix Effect Compensation: Co-elution with the analyte allows for the correction of signal suppression or enhancement caused by the sample matrix.

-

Improved Method Robustness: Makes the analytical method less susceptible to minor variations in experimental conditions.

Experimental Protocol: Quantification of Fecal Sterols using LC-MS/MS

The following is a representative experimental protocol for the quantification of fecal sterols, including epicoprostanol, using this compound as an internal standard. This protocol is adapted from methodologies used for the analysis of related fecal neutral sterols.[3]

Materials and Reagents

-

This compound (Internal Standard)

-

Epicoprostanol (Analytical Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Lyophilized fecal sample

Sample Preparation

-

Homogenization: Homogenize the lyophilized fecal sample to ensure uniformity.

-

Aliquoting: Accurately weigh approximately 10 mg of the homogenized fecal sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to each sample.

-

Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the tube. Vortex vigorously for 10 minutes.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (1:1, v/v).

-

Gradient: A suitable gradient to separate the sterols of interest.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

Epicoprostanol: Monitor the precursor to product ion transition (e.g., m/z 371.3 → m/z 353.3).

-

This compound: Monitor the precursor to product ion transition (e.g., m/z 376.3 → m/z 358.3).

-

Data Analysis and Quantification

-

Integrate the peak areas for both the endogenous epicoprostanol and the this compound internal standard.

-

Calculate the peak area ratio of epicoprostanol to this compound.

-

Construct a calibration curve using known concentrations of epicoprostanol standard solutions spiked with the same amount of this compound.

-

Determine the concentration of epicoprostanol in the samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of fecal sterols using this compound as an internal standard.

References

A Technical Guide to the Synthesis and Purification of Deuterium-Labeled Epicoprostanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled epicoprostanol (5β-cholestan-3α-ol), a crucial sterol isomer for metabolic research and as an internal standard in mass spectrometry-based analyses. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the key chemical pathways and workflows.

Introduction

Epicoprostanol is the 3α-hydroxy epimer of coprostanol, a major bacterial metabolite of cholesterol in the mammalian gut. The availability of isotopically labeled forms of epicoprostanol is essential for tracing its metabolic fate, understanding its biochemical pathways, and for accurate quantification in complex biological matrices. This guide details a robust synthetic route to deuterium-labeled epicoprostanol, commencing from the readily available 5β-cholestan-3-one (coprostanone). The synthesis involves a highly stereoselective reduction of the ketone functionality, followed by purification to isolate the desired 3α-epimer. Deuterium labeling can be strategically introduced either during the reduction step or via a preceding base-catalyzed exchange on the ketone precursor.

Synthesis of Deuterium-Labeled Epicoprostanol

The primary strategy for the synthesis of epicoprostanol involves the stereoselective reduction of 5β-cholestan-3-one. To achieve the desired 3α-hydroxy configuration, a sterically hindered reducing agent is employed, which preferentially attacks the carbonyl group from the less hindered equatorial face, resulting in the axial alcohol.

Deuterium Labeling Strategies

Two primary methods for introducing deuterium atoms into the epicoprostanol structure are presented:

-

Method A: Reductive Deuteration. Introduction of a deuterium atom at the C-3 position via the reduction of 5β-cholestan-3-one with a deuterated reducing agent, such as lithium tri-sec-butylborodeuteride (L-Selectride-d).

-

Method B: Base-Catalyzed H/D Exchange followed by Reduction. Introduction of deuterium atoms at the C-2 and C-4 positions (alpha to the carbonyl) of 5β-cholestan-3-one through base-catalyzed hydrogen-deuterium exchange, followed by reduction with a non-deuterated reducing agent.

Experimental Protocols

2.2.1. Synthesis of 5β-Cholestan-3-one (Coprostanone)

Coprostanone can be synthesized from cholesterol via oxidation. A common method involves the Oppenauer oxidation.

-

Materials: Cholesterol, aluminum isopropoxide, acetone, toluene.

-

Procedure:

-

A solution of cholesterol (1 equivalent) in dry toluene is prepared.

-

Aluminum isopropoxide (3 equivalents) and a large excess of acetone are added.

-

The mixture is refluxed for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled and quenched by the addition of dilute sulfuric acid.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 5β-cholestan-3-one.

-

2.2.2. Method A: Synthesis of [3-²H]-Epicoprostanol via Reductive Deuteration

-

Materials: 5β-cholestan-3-one, Lithium tri-sec-butylborodeuteride (L-Selectride-d) in THF, dry THF, saturated aqueous NaHCO₃, hydrogen peroxide (30%).

-

Procedure:

-

A solution of 5β-cholestan-3-one (1 equivalent) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A solution of L-Selectride-d (1.2 equivalents) in THF is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 3-4 hours.

-

The reaction is quenched by the slow addition of water, followed by saturated aqueous NaHCO₃.

-

Hydrogen peroxide (30%) is carefully added to oxidize the residual boranes.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is then subjected to purification.

-

2.2.3. Method B: Synthesis of [2,2,4,4-²H₄]-Epicoprostanol

-

Step 1: Base-Catalyzed Deuterium Exchange on 5β-Cholestan-3-one

-

Materials: 5β-cholestan-3-one, Deuterium oxide (D₂O), sodium deuteroxide (NaOD) in D₂O, methanol-d₄.

-

Procedure:

-

5β-cholestan-3-one is dissolved in a mixture of methanol-d₄ and a catalytic amount of NaOD in D₂O.

-

The solution is refluxed for 24-48 hours to allow for H/D exchange at the α-positions.

-

The reaction mixture is cooled, neutralized with DCl in D₂O, and the solvent is removed under reduced pressure.

-

The deuterated ketone is extracted with diethyl ether, washed with D₂O, and dried over anhydrous sodium sulfate.

-

-

-

Step 2: Reduction of Deuterated 5β-Cholestan-3-one

-

Materials: [2,2,4,4-²H₄]-5β-cholestan-3-one, Lithium tri-sec-butylborohydride (L-Selectride) in THF, dry THF, saturated aqueous NaHCO₃, hydrogen peroxide (30%).

-

Procedure: Follow the same procedure as in Method A (2.2.2), using the deuterated ketone as the starting material and non-deuterated L-Selectride.

-

Purification of Deuterium-Labeled Epicoprostanol

The crude product from the synthesis contains a mixture of epicoprostanol (3α-hydroxy) and its epimer, coprostanol (3β-hydroxy), along with other minor impurities. Separation of these epimers is critical and can be achieved by chromatographic techniques.

Experimental Protocols

3.1.1. Preparative Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄ plates (preparative thickness, e.g., 1-2 mm).

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 9:1 v/v). The optimal ratio should be determined by analytical TLC.

-

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and applied as a narrow band onto the preparative TLC plate.

-

The plate is developed in a chamber saturated with the mobile phase.

-

After development, the plate is dried and the bands are visualized under UV light (if the compound is UV active or a fluorescent indicator is used in the silica) or by staining a small portion of the plate (e.g., with phosphomolybdic acid or potassium permanganate stain).

-

The band corresponding to epicoprostanol (typically the slightly more polar spot, lower Rf value compared to coprostanol) is carefully scraped from the plate.

-

The silica gel is then extracted with a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) to recover the purified product.

-

The solvent is evaporated to yield the purified deuterium-labeled epicoprostanol.

-

3.1.2. High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is commonly used for sterol separation.

-

Mobile Phase: A ternary mixture of methanol, tetrahydrofuran (THF), and water is often effective. A gradient elution may be necessary for optimal separation. A starting condition could be a mixture of methanol and water, with a gradient increasing the proportion of THF.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is required as sterols have poor chromophores.

-

Procedure:

-

The crude sample is dissolved in the mobile phase or a compatible solvent.

-

The solution is injected onto the HPLC system.

-

Fractions are collected based on the retention time of the epicoprostanol peak, which should be determined using a standard if available.

-

The collected fractions containing the pure product are pooled and the solvent is removed.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of deuterium-labeled epicoprostanol. The data is based on literature values for similar sterol reductions and purifications and should be considered as representative.

Table 1: Synthesis of Deuterium-Labeled Epicoprostanol - Reaction Parameters and Yields

| Parameter | Method A: [3-²H]-Epicoprostanol | Method B: [2,2,4,4-²H₄]-Epicoprostanol |

| Starting Material | 5β-Cholestan-3-one | 5β-Cholestan-3-one |

| Deuterium Source | L-Selectride-d | D₂O |

| Key Reagents | L-Selectride-d in THF | NaOD, D₂O; L-Selectride in THF |

| Reaction Time | 3-4 hours | H/D Exchange: 24-48 hrs; Reduction: 3-4 hrs |

| Reaction Temperature | -78 °C | H/D Exchange: Reflux; Reduction: -78 °C |

| Crude Yield (%) | >90% (mixture of epimers) | >90% (mixture of epimers) |

| Stereoselectivity (α:β) | ~95:5 (Epicoprostanol:Coprostanol) | ~95:5 (Epicoprostanol:Coprostanol) |

| Deuterium Incorporation (%) | >98% at C-3 | >95% at C-2 and C-4 |

Table 2: Purification of Deuterium-Labeled Epicoprostanol - Purity and Recovery

| Purification Method | Purity of Isolated Epicoprostanol (%) | Recovery (%) |

| Preparative TLC | >98% | 60-80% |

| HPLC | >99% | 70-90% |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthetic pathway for deuterium-labeled epicoprostanol.

Caption: General workflow for the purification of deuterium-labeled epicoprostanol.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of deuterium-labeled epicoprostanol. The presented protocols, utilizing stereoselective reduction and established purification techniques, offer a reliable pathway to obtain high-purity labeled material for advanced research applications. The choice between the two deuterium labeling strategies will depend on the specific requirements of the intended application, such as the desired location and number of deuterium atoms. Careful optimization of the purification steps is crucial for obtaining the final product with the required isomeric purity.

Physical and chemical properties of Epicoprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol-d5 is the deuterated form of Epicoprostanol, a saturated derivative of cholesterol. In its deuterated form, it serves as an invaluable tool in analytical and metabolic research, primarily utilized as an internal standard for the accurate quantification of Epicoprostanol and other related sterols in various biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its use and analysis.

Physical and Chemical Properties

| Property | Value | Source/Comment |

| Chemical Name | 5β-Cholestan-3α-ol-d5 | MedChemExpress |

| Synonyms | This compound | MedChemExpress |

| Molecular Formula | C₂₇H₄₃D₅O | MedChemExpress[1] |

| Molecular Weight | 393.70 g/mol | MedChemExpress[1] |

| Appearance | Solid, White to Off-White | Inferred from Epicoprostanol |

| Melting Point | Not explicitly reported. Unlabeled Epicoprostanol: 108-112 °C. | Sigma-Aldrich |

| Boiling Point | Not reported. | |

| Solubility | Not explicitly reported. Unlabeled Epicoprostanol is soluble in chloroform. | Sigma-Aldrich |

| Purity | Commercially available up to 99.30%. | MedChemExpress |

| Storage Conditions | Recommended storage at -20°C or -80°C for long-term stability. | MedChemExpress |

Experimental Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based analytical methods for the quantification of sterols. Below are generalized, yet detailed, experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

GC-MS is a widely used technique for the separation and quantification of volatile and thermally stable compounds like sterols. Derivatization is typically required to increase the volatility of the sterols.

1. Sample Preparation and Extraction:

-

Internal Standard Spiking: A known amount of this compound is added to the biological sample (e.g., plasma, tissue homogenate, fecal extract) at the beginning of the extraction process. This accounts for analyte loss during sample preparation.

-

Saponification: To hydrolyze sterol esters and release free sterols, the sample is treated with a strong base (e.g., ethanolic potassium hydroxide) and heated.

-

Extraction: The non-saponifiable lipids, including the sterols and the internal standard, are extracted from the aqueous mixture using an organic solvent such as hexane or diethyl ether.

-

Solvent Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.

2. Derivatization:

-

The dried extract is derivatized to increase the volatility of the sterols. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

The reaction is typically carried out at 60-80°C for 30-60 minutes.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for sterol separation.

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the sterols, for example, starting at 180°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity. The mass-to-charge ratios (m/z) of characteristic ions for the derivatized analyte and the this compound internal standard are monitored. For trimethylsilyl (TMS) derivatives, these would be the molecular ions and key fragment ions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Sterols

LC-MS is a powerful alternative for sterol analysis that may not require derivatization.

1. Sample Preparation and Extraction:

-

Internal Standard Spiking: A known amount of this compound is added to the sample.

-

Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. For LLE, a mixture of organic solvents like chloroform/methanol or methyl tert-butyl ether (MTBE) is common.

-

Solvent Evaporation and Reconstitution: The organic extract is dried and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

2. LC-MS Instrumental Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase C18 or C8 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water, methanol, and/or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for sterols.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and this compound are monitored.

-

Visualizations

Experimental Workflow for Sterol Quantification using this compound

Caption: Workflow for sterol analysis using an internal standard.

Logical Relationship in Quantitative Analysis

Caption: Principle of internal standard calibration.

Conclusion

This compound is a critical reagent for the accurate and precise quantification of sterols in complex biological samples. Its physical and chemical properties are closely related to its non-deuterated analog, with the key difference being its increased mass, which allows for its differentiation in mass spectrometry. The experimental protocols outlined in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for sterol analysis. The use of this compound as an internal standard is essential for correcting for variations in sample preparation and instrument response, ultimately leading to high-quality, reliable data in metabolomic and clinical research.

References

Epicoprostanol-d5 stability and long-term storage conditions

An In-Depth Technical Guide to the Stability and Long-Term Storage of Epicoprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for this compound. Due to the limited availability of specific stability data for the deuterated form, this guide draws upon data from its non-deuterated counterpart, epicoprostanol, and the closely related stanol, coprostanol. It outlines best practices for storage and handling to ensure the integrity of the compound for research and drug development purposes. Furthermore, this document details robust experimental protocols for conducting stability studies, including forced degradation and the application of relevant analytical techniques, to generate specific stability data for this compound.

Introduction to this compound

Epicoprostanol (5β-cholestan-3α-ol) is a C27 saturated sterol and an epimer of coprostanol. It is found in various biological and environmental matrices and is often studied in the context of cholesterol metabolism and as a biomarker. The deuterated form, this compound, serves as an invaluable internal standard in mass spectrometry-based quantitative analyses, enabling precise and accurate measurements in complex samples. The stability of such an internal standard is paramount to the reliability of analytical data.

Deuterium-labeled compounds are generally considered to have similar chemical stability to their non-labeled counterparts. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to minor differences in reaction kinetics, known as the kinetic isotope effect. For long-term stability, it is generally assumed that deuterated and non-deuterated forms behave similarly unless specific degradation pathways involving the labeled positions are prominent.

Long-Term Storage and Stability

Recommended Storage Conditions

Based on supplier recommendations for analogous compounds, the following storage conditions are advised for this compound to ensure its long-term stability:

-

Solid Form:

-

Temperature: -20°C is recommended for optimal long-term stability. Storage at room temperature may also be acceptable for shorter periods if the material is kept desiccated.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

-

Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial).

-

Moisture: Store in a desiccated environment to prevent hydrolysis.

-

-

In Solution:

-

Temperature: If dissolved in a solvent, it is crucial to store the solution at -20°C or lower (-80°C is preferable) to slow down potential degradation reactions.

-

Solvent Choice: Select a high-purity, anhydrous solvent. Chloroform is a common solvent for this class of compounds.

-

Handling: When using the solution, allow it to warm to room temperature before opening to prevent condensation of atmospheric water into the solution.

-

Summary of Stability Data for Analogous Compounds

The following table summarizes the available stability data for non-deuterated epicoprostanol and coprostanol, which can be used as a proxy for this compound until specific data is generated.

| Compound | Form | Storage Condition | Reported Stability | Source |

| Epicoprostanol | Solid | Room Temperature, Desiccated | 3 years | [1] |

| Coprostanol | Solid | -20°C | ≥ 4 years | [2] |

| Coprostanol | In anaerobic sediments | Ambient | Stable for hundreds of years | [3][4] |

| Coprostanol | In aerobic lab conditions | Room Temperature | Resistant to degradation for 50 days | [5] |

Experimental Protocols for Stability Assessment

To establish a definitive stability profile for this compound, a series of experiments, including forced degradation studies, should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.

3.1.1. Preparation of Samples

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

A control sample, protected from stress conditions, should be prepared and analyzed alongside the stressed samples.

3.1.2. Hydrolytic Degradation

-

Acidic Conditions: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

-

Neutral Conditions: Mix the stock solution with purified water (HPLC grade). Incubate at 60°C for 24 hours.

-

Basic Conditions: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

-

After incubation, neutralize the acidic and basic samples before analysis.

3.1.3. Oxidative Degradation

-

Mix the stock solution with a 3% solution of hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

3.1.4. Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

-

Also, expose a solution of the compound to the same thermal stress.

3.1.5. Photolytic Degradation

-

Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

3.2.1. Recommended Technique: HPLC-MS/MS or GC-MS

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific technique for the analysis of non-volatile compounds like sterols.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of methanol or acetonitrile and water.

-

Detection: Mass spectrometry in a suitable ionization mode (e.g., APCI or ESI) and using Multiple Reaction Monitoring (MRM) for quantification of the parent compound and any identified degradation products.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is also a powerful technique for sterol analysis, often requiring derivatization.

-

Derivatization: Silylation of the hydroxyl group (e.g., with BSTFA) is a common step to increase volatility and improve chromatographic performance.

-

Column: A low-polarity capillary column (e.g., DB-5ms).

-

Detection: Mass spectrometry in electron ionization (EI) mode.

-

3.2.2. Method Validation

The chosen analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is stability-indicating.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of this compound.

Signaling Pathway for Stability Assessment Logic

Caption: Logical Flow for Comprehensive Stability Assessment.

Conclusion

While specific, long-term stability data for this compound is not extensively documented, evidence from its non-deuterated form and similar sterols suggests that it is a highly stable molecule when stored under appropriate conditions. For critical applications, especially in regulated environments, it is imperative that researchers and drug development professionals conduct in-house stability studies. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to ensure the quality and integrity of this compound throughout its lifecycle. Adherence to the recommended storage conditions will maximize the shelf-life of this important analytical standard.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Coprostanol - Wikipedia [en.wikipedia.org]

- 4. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laboratory tests of stability of coprostanol in presence of faecal bacteria / by D.S. Smith, R.A. Bourbonniere, and J.P. Coakley.: En13-5/96-63E-PDF - Government of Canada Publications - Canada.ca [publications.gc.ca]

Navigating the Niche: A Technical Guide to Epicoprostanol-d5 Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for professionals requiring Epicoprostanol-d5, a deuterated analytical standard crucial for the accurate quantification of its non-labeled counterpart in various biological matrices. Given its specialized nature, identifying commercial suppliers and understanding its application can be challenging. This guide illuminates the current landscape of commercial availability, provides a detailed look at the technical specifications of the available standard, and outlines a comprehensive experimental protocol for its use as an internal standard in mass spectrometry-based analyses.

Commercial Availability

A thorough investigation of the market for stable isotope-labeled analytical standards reveals that this compound is a highly specialized product with limited commercial suppliers. At present, MedChemExpress is a prominent and readily identifiable supplier for this specific deuterated compound. While other major suppliers of analytical standards, such as LGC Standards, Cayman Chemical, Toronto Research Chemicals, and Cerilliant, offer a wide array of deuterated compounds, this compound was not found to be a standard catalog item in their online listings. This suggests that MedChemExpress may be a primary source for this particular analytical standard, or that it may be available from other suppliers via custom synthesis requests.

Technical Data and Specifications

For researchers to confidently incorporate an analytical standard into their methodologies, a comprehensive understanding of its purity and physical characteristics is essential. The following table summarizes the quantitative data for this compound, as available from the identified supplier.

| Parameter | Specification |

| Chemical Name | 5β-Cholestan-3α-ol-d5 |

| Molecular Formula | C₂₇H₄₃D₅O |

| Molecular Weight | 393.70 g/mol |

| Purity (by HPLC) | ≥98.0% |

| Isotopic Purity | No data available |

| Deuterium Incorporation | No data available |

| Format | Solid |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month |

Note: The Certificate of Analysis for the specific lot purchased should always be consulted for the most accurate and up-to-date information.

Experimental Protocol: Quantification of Epicoprostanol using this compound as an Internal Standard by GC-MS

The following is a detailed methodology for the analysis of epicoprostanol in a biological matrix (e.g., fecal samples) using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite based on established methods for fecal sterol analysis.[1][2][3][4]

1. Sample Preparation and Extraction

-

Internal Standard Spiking: To a known quantity of the sample (e.g., 100 mg of lyophilized feces), add a precise amount of this compound solution (e.g., 10 µg in a suitable solvent like methanol). The amount of internal standard added should be comparable to the expected concentration of the analyte.

-

Saponification (Hydrolysis of Esters): To the spiked sample, add 2 mL of 1 M ethanolic potassium hydroxide. Vortex thoroughly and incubate at 60°C for 2 hours to hydrolyze any sterol esters to their free sterol form.

-

Liquid-Liquid Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 5 minutes and centrifuge at 2000 x g for 10 minutes to separate the layers. Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction twice more with 2 mL of n-hexane each time.

-

Drying: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

-

To the dried extract, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 1 hour to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.

-

Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector: Splitless injection at 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

Epicoprostanol-TMS ether: Monitor characteristic ions (e.g., m/z 460 [M+], 370 [M-90]+).

-

This compound-TMS ether: Monitor the corresponding shifted ions (e.g., m/z 465 [M+], 375 [M-90]+). The exact m/z values should be confirmed by analyzing the standards.

-

-

4. Quantification

-

Generate a calibration curve by preparing a series of standards containing known concentrations of epicoprostanol and a fixed concentration of this compound.

-

Process the calibration standards in the same manner as the samples (derivatization and analysis).

-

Plot the ratio of the peak area of the epicoprostanol derivative to the peak area of the this compound derivative against the concentration of epicoprostanol.

-

Calculate the concentration of epicoprostanol in the unknown samples by determining their peak area ratios and interpolating from the calibration curve.

Visualizing the Workflow and Quality Control

To further clarify the experimental process and the underlying quality control logic, the following diagrams are provided.

References

Epicoprostanol-d5: A Technical Guide to Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry and isotopic purity of Epicoprostanol-d5, a deuterated derivative of the sterol Epicoprostanol. Given the use of deuterated standards in quantitative analysis, understanding the precise composition and purity of these reagents is paramount for accurate and reproducible experimental results. This document outlines the key data from a representative certificate of analysis, details the experimental protocols for verification, and illustrates the metabolic context of Epicoprostanol.

Data Presentation: Certificate of Analysis

While a specific certificate of analysis for this compound is not publicly available, the following tables represent typical data that would be provided, based on the analysis of the closely related deuterated sterol, Coprostanol-d5. These tables summarize the critical quantitative data for assessing the quality of a deuterated standard.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Name | 5β-Cholestan-3α-ol-d5 |

| Synonyms | This compound |

| Molecular Formula | C₂₇H₄₃D₅O |

| Appearance | White to off-white solid |

| Storage | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |

Table 2: Analytical Data Summary

| Analysis | Method | Result |

| Chemical Purity | HPLC | ≥99.0% |

| Isotopic Enrichment | MS | ≥97% |

| Structure Confirmation | ¹H NMR | Consistent with structure |

| Mass Confirmation | MS | Consistent with structure |

Table 3: Isotopic Purity Distribution

This table details the relative abundance of each deuterated species within the sample, as determined by mass spectrometry. This is a critical parameter for correcting for isotopic overlap in quantitative mass spectrometry-based assays.

| Isotopic Species | Abundance (%) |

| d₀ | <0.1% |

| d₁ | <0.5% |

| d₂ | 0.18% |

| d₃ | 0.91% |

| d₄ | 9.95% |

| d₅ | 88.95% |

Note: The data in Table 3 is from a certificate of analysis for Coprostanol-d5 and is presented here as a representative example.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the certificate of analysis.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically used for sterol analysis.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating sterols.

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample is injected onto the HPLC column.

-

The components are separated based on their affinity for the stationary and mobile phases.

-

The detector measures the absorbance of the eluting components.

-

The purity is calculated by dividing the peak area of the main component (this compound) by the total peak area of all components.

-

2. Mass Spectrometry (MS) for Isotopic Purity and Enrichment

-

Objective: To confirm the molecular weight and determine the isotopic distribution of the this compound sample.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI). Gas chromatography-mass spectrometry (GC-MS) is also a common method for sterol analysis.

-

Procedure:

-

The sample is introduced into the mass spectrometer.

-

The molecules are ionized and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum will show a cluster of peaks corresponding to the different deuterated species (d₀, d₁, d₂, d₃, d₄, d₅).

-

Isotopic enrichment is calculated as the percentage of the d₅ species relative to the sum of all deuterated species.

-

The isotopic distribution is determined from the relative intensities of each peak in the cluster.

-

3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Procedure:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The sample is placed in the NMR spectrometer.

-

A proton NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Epicoprostanol, taking into account the absence of signals corresponding to the positions of deuterium substitution.

-

Mandatory Visualizations

Metabolic Pathway of Epicoprostanol Formation

Epicoprostanol is not a primary product of a major signaling pathway but is rather a metabolic byproduct of cholesterol metabolism by gut microbiota. The following diagram illustrates this conversion process.

References

Epicoprostanol as a Biomarker for Fecal Pollution: An In-depth Technical Guide

An authoritative guide for researchers, scientists, and drug development professionals on the application of epicoprostanol for the identification and assessment of fecal contamination in environmental matrices. This document provides a comprehensive overview of the principles, methodologies, and data interpretation related to the use of epicoprostanol as a key indicator of sewage pollution.

Introduction

Epicoprostanol (5β-cholestan-3α-ol) is a fecal stanol that serves as a specific biomarker for the presence of treated sewage in environmental samples. It is an epimer of coprostanol (5β-cholestan-3β-ol), the primary fecal stanol formed from the microbial reduction of cholesterol in the gut of higher mammals, including humans. While coprostanol is an indicator of general fecal pollution, the presence and relative abundance of epicoprostanol can provide valuable insights into the age and degree of treatment of sewage effluent. This guide details the analytical methodologies for epicoprostanol detection and quantification, presents typical concentration data, and illustrates the biochemical pathways and experimental workflows involved.

Biochemical Formation of Epicoprostanol

In the anaerobic environment of the vertebrate gut, cholesterol is converted by intestinal microflora into coprostanol. During sewage treatment processes, particularly under aerobic conditions, a portion of the coprostanol can be further transformed into its more thermodynamically stable epimer, epicoprostanol.[1] This conversion also occurs slowly in the natural environment. Consequently, the ratio of epicoprostanol to coprostanol can be a useful indicator of sewage that has undergone treatment or has aged over time.

Data Presentation: Epicoprostanol in Environmental Samples

The concentration of epicoprostanol, in conjunction with other fecal sterols, is a critical component in assessing fecal pollution. The following tables summarize typical concentrations and diagnostic ratios found in various environmental matrices.

Table 1: Mean Concentrations of Fecal Sterols in Sewage and River Water

| Sample Type | Epicoprostanol (mg/L) | Coprostanol (mg/L) | Cholesterol (mg/L) | Reference |

| Sewage Treatment Plant Effluent | 2.3 | 6.0 | 15.6 | [1][2] |

| River Water | 2.4 | 2.4 | 4.6 | [1][2] |

Table 2: Fecal Sterol Concentrations in Sediments

| Location | Epicoprostanol (ng/g) | Coprostanol (ng/g) | Cholesterol (ng/g) | Reference |

| Capibaribe River, Brazil (Polluted) | Not Reported | 19 - 28803 | 209 - 9971 | |

| Aurá River, Brazil (Moderately Polluted) | Not Reported | up to 219.8 | Not Reported |

Table 3: Diagnostic Ratios of Fecal Sterols for Pollution Source Identification

| Ratio | Value | Interpretation | Reference |

| Epicoprostanol / Coprostanol | < 0.2 | Untreated Sewage | |

| 0.2 - 0.8 | Partially Treated Sewage | ||

| > 0.8 | Treated Sewage | ||

| (Coprostanol + Epicoprostanol) / (Coprostanol + Epicoprostanol + Cholestanol) | > 0.7 | Fecal Contamination | |

| Coprostanol / Cholesterol | > 0.5 | Sewage Contamination | |

| < 0.5 | Non-human Fecal Contamination or Biogenic Sources |

Experimental Protocols

The accurate quantification of epicoprostanol requires meticulous sample preparation and analysis. The following sections detail the methodologies for water and sediment samples.

Analysis of Water Samples

4.1.1 Sample Collection and Filtration: Collect water samples in pre-cleaned amber glass bottles. Upon return to the laboratory, filter the samples through a 0.7 µm glass fiber filter to separate the dissolved and particulate phases. Both phases can be analyzed, though fecal sterols are predominantly associated with the particulate matter.

4.1.2 Extraction:

-

Particulate Phase (on filter): The filter can be extracted using methods such as sonication or Soxhlet extraction with a suitable solvent mixture like dichloromethane:methanol.

-

Dissolved Phase (filtrate): Perform liquid-liquid extraction (LLE) with a non-polar solvent such as hexane or dichloromethane, or utilize solid-phase extraction (SPE) for pre-concentration. C18 cartridges are commonly used for SPE of sterols from aqueous matrices.

4.1.3 Clean-up and Fractionation: The crude extract is often subjected to a clean-up step to remove interfering compounds. This is typically achieved using column chromatography with silica gel or alumina. The sterol fraction is eluted with a solvent of intermediate polarity.

4.1.4 Derivatization: To enhance volatility and improve chromatographic peak shape for gas chromatography (GC) analysis, the hydroxyl group of the sterols is derivatized. A common method is silylation, where the extract is treated with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) at 60-70°C for at least 30 minutes to form trimethylsilyl (TMS) ethers.

4.1.5 GC-MS Analysis: The derivatized extract is analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced sensitivity and specificity, selected ion monitoring (SIM) is employed. Key ions for TMS-derivatized epicoprostanol and related sterols are monitored.

Analysis of Sediment Samples

4.2.1 Sample Preparation: Sediment samples should be freeze-dried to remove water without compromising the integrity of the organic compounds. The dried sediment is then homogenized by grinding to a fine powder.

4.2.2 Extraction: A known mass of the homogenized sediment is extracted using a robust technique such as:

-

Soxhlet Extraction: A classic and thorough method involving continuous extraction with a solvent like dichloromethane or a dichloromethane/methanol mixture for several hours (e.g., 16-24 hours).

-

Microwave-Assisted Extraction: A more rapid method that uses microwave energy to heat the solvent and sample, accelerating the extraction process.

4.2.3 Clean-up, Derivatization, and GC-MS Analysis: The procedures for clean-up, derivatization, and GC-MS analysis of sediment extracts are analogous to those described for water samples.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of epicoprostanol in environmental samples.

Conclusion

Epicoprostanol is a powerful and specific biomarker for assessing the impact of treated sewage on aquatic environments. Its analysis, in combination with other fecal sterols, provides a more nuanced understanding of fecal pollution sources and their history than can be achieved with general fecal indicators alone. The methodologies outlined in this guide provide a robust framework for the reliable detection and quantification of epicoprostanol, enabling researchers to conduct high-quality environmental monitoring and assessment.

References

The Interplay of Epicoprostanol and Coprostanol in Sedimentary Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between two key fecal indicator steroids, epicoprostanol and coprostanol, in environmental sediments. Understanding the dynamics between these two compounds is crucial for accurately assessing fecal pollution sources, the degree of sewage treatment, and the environmental fate of contaminants. This document outlines their formation pathways, presents quantitative data from various sedimentary environments, and details the experimental protocols for their analysis.

Introduction: Coprostanol and Epicoprostanol as Fecal Biomarkers

Coprostanol (5β-cholestan-3β-ol) is a well-established molecular marker for fecal pollution in environmental samples. It is formed by the bacterial reduction of cholesterol in the gut of higher animals, including humans.[1] Its presence in sediments is a reliable indicator of contamination from sewage or animal waste.

Epicoprostanol (5β-cholestan-3α-ol) is a stereoisomer of coprostanol. Its formation is primarily associated with the treatment of sewage, where microbial processes convert coprostanol to its more stable epimer, epicoprostanol.[1] It can also form slowly in the environment through the diagenesis of coprostanol.[1] Consequently, the ratio of epicoprostanol to coprostanol serves as a powerful tool to differentiate between raw and treated sewage contamination.

Formation Pathways of Coprostanol and Epicoprostanol

The formation of coprostanol from cholesterol in the vertebrate gut occurs through two primary anaerobic bacterial pathways: a direct reduction of the double bond and an indirect pathway involving ketone intermediates.[2][3] Once introduced into the environment, coprostanol can undergo further transformation. In sewage treatment plants and anoxic sediments, microbial action can lead to the epimerization of the hydroxyl group at the C-3 position, converting coprostanol to epicoprostanol.

Quantitative Relationship: The Epicoprostanol/Coprostanol Ratio

The ratio of epicoprostanol to coprostanol (epi/cop) is a critical diagnostic tool for assessing the source and state of fecal contamination. Different ranges of this ratio are indicative of the level of sewage treatment.

| Epicoprostanol/Coprostanol (epi/cop) Ratio | Interpretation | Reference |

| < 0.2 | Untreated sewage | |

| 0.2 - 0.8 | Partially treated sewage | |

| > 0.8 | Treated sewage (primary or secondary) |

It is important to note that other diagnostic ratios, such as coprostanol/cholesterol and coprostanol/(coprostanol + cholestanol), are often used in conjunction with the epi/cop ratio to provide a more robust assessment of fecal contamination.

The absolute concentrations of coprostanol and epicoprostanol in sediments can vary widely depending on the proximity to the pollution source, the depositional environment, and the extent of degradation.

| Location | Coprostanol Concentration (ng/g dry wt.) | Epicoprostanol/Coprostanol Ratio | Notes | Reference |

| Patos Lagoon, Brazil (near Porto Alegre) | 1,423 | < 0.2 | Indicative of untreated sewage input. | |

| Patos Lagoon, Brazil (various sites) | < DL - 91.78 | < 0.2 | Lower concentrations further from the source. | |

| Capibaribe River, Brazil (urbanized areas) | 19,362 - 28,803 | Not specified | High concentrations indicating significant anthropogenic influence. | |

| Sewage Treatment Plant Effluent (particulate) | Mean: 6.0 mg/L | 0.1 - 1.2 | Ratios vary depending on the treatment level. | |

| River Water (particulate) | Mean: 2.4 mg/L | Not specified | Lower concentrations than in direct effluent. |

Experimental Protocols for the Analysis of Coprostanol and Epicoprostanol in Sediments

The analysis of sterols in sediments is a multi-step process that requires careful sample preparation and sophisticated analytical instrumentation. The following is a generalized protocol based on common methodologies.

Sample Preparation and Extraction

-

Freeze-Drying and Sieving: Sediment samples are typically freeze-dried to remove water and then sieved to obtain a homogenous particle size.

-

Saponification: To hydrolyze ester linkages and release bound sterols, samples are refluxed with a strong alkali, such as 6% potassium hydroxide (KOH) in methanol. This step is crucial for obtaining the total sterol concentration.

-

Solvent Extraction: The saponified sample is then extracted with a non-polar solvent, such as hexane or a mixture of hexane and dichloromethane, to separate the unsaponifiable lipid fraction containing the sterols from the polar components. This can be performed using a Soxhlet apparatus or ultrasonication.

-

Clean-up: The crude extract may require a clean-up step, for example, using column chromatography with alumina or silica gel to remove interfering compounds.

Derivatization

Due to their low volatility, sterols must be derivatized before analysis by gas chromatography. The hydroxyl group is typically converted to a less polar and more volatile trimethylsilyl (TMS) ether by reacting the extract with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized extract is injected into a gas chromatograph, where the different sterols are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer, which provides mass spectral data for identification and quantification.

-

Quantification: Quantification is achieved by comparing the peak areas of the target compounds (coprostanol and epicoprostanol) to those of an internal standard added to the sample before extraction.

Conclusion

The relationship between epicoprostanol and coprostanol in sediments provides a nuanced and powerful tool for environmental scientists. The ratio of these two fecal sterols offers valuable insights into the source and treatment level of sewage contamination, moving beyond simple detection to a more detailed assessment of environmental impact. Accurate and precise quantification of these compounds relies on robust and well-validated analytical protocols. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the study of fecal pollution and its consequences in sedimentary environments. The continued application and refinement of these techniques will be essential for monitoring water quality and protecting ecosystem health.

References

The Pivotal Role of Epicoprostanol-d5 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Epicoprostanol-d5 as a crucial tool in the field of metabolic studies. While not typically administered directly as a metabolic tracer, its function as an internal standard is indispensable for the precise quantification of key cholesterol metabolites. This document will detail the underlying principles, experimental methodologies, and data interpretation, offering a comprehensive resource for professionals in metabolic research and drug development.

Introduction: The Significance of Tracers in Metabolic Studies

Understanding the intricate pathways of cholesterol metabolism is paramount in the study and treatment of metabolic diseases such as atherosclerosis, dyslipidemia, and metabolic syndrome. Stable isotope-labeled compounds have emerged as powerful tools, offering a safe and effective alternative to radioactive isotopes for tracing the fate of molecules in vivo.[1][2][3] Deuterated sterols, in particular, have become instrumental in elucidating the dynamics of cholesterol absorption, synthesis, and excretion.[1][2]

This compound: A High-Fidelity Internal Standard

Epicoprostanol is a C-3 epimer of coprostanol, a key saturated sterol formed from cholesterol by the action of intestinal microbiota. The levels of coprostanol and its epimer, epicoprostanol, in feces are direct indicators of cholesterol excretion and bacterial metabolism in the gut. Accurate measurement of these fecal neutral sterols is therefore critical in cholesterol balance studies.

Due to the complexity of biological matrices like feces, and the potential for analyte loss during sample preparation and analysis, the use of an appropriate internal standard is essential for obtaining reliable and reproducible quantitative data. This compound, a deuterated form of epicoprostanol, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during extraction, derivatization, and chromatographic analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by mass spectrometry.

The primary role of this compound is in isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for the accurate quantification of compounds in complex mixtures.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte of interest (epicoprostanol). The labeled and unlabeled compounds are then extracted and analyzed together, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The ratio of the signal intensity of the native analyte to the labeled internal standard is measured. Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy, as this ratio remains constant even if there are losses during sample processing.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: Quantification of Fecal Neutral Sterols using this compound

The following provides a generalized experimental protocol for the quantification of fecal neutral sterols, including epicoprostanol, using this compound as an internal standard.

4.1. Materials and Reagents

| Reagent/Material | Specification |

| This compound | High purity (>98%) |

| Fecal Samples | Lyophilized and homogenized |

| Solvents | HPLC or GC-MS grade (e.g., Methanol, Dichloromethane) |

| Derivatization Agent | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Analytical Column | Suitable for sterol separation (e.g., DB-5ms for GC-MS) |

4.2. Sample Preparation

-

Homogenization: Lyophilize fecal samples to a constant weight and homogenize to a fine powder.

-

Aliquoting: Accurately weigh a portion of the homogenized feces (e.g., 50-100 mg).

-

Internal Standard Spiking: Add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to the fecal aliquot.

-

Saponification (Optional but recommended): To hydrolyze sterol esters to their free forms, add alcoholic potassium hydroxide solution and heat the mixture.

-

Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane or dichloromethane to isolate the neutral sterols.

-

Purification (Optional): Use solid-phase extraction (SPE) to remove interfering compounds.

-

Derivatization: Evaporate the solvent and derivatize the sterol extracts to increase their volatility and improve chromatographic performance. A common method is silylation using BSTFA to form trimethylsilyl (TMS) ethers.

4.3. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable temperature program to separate the different sterols on the GC column.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for the TMS derivatives of epicoprostanol and this compound.

| Compound | Monitored Ions (m/z) |

| Epicoprostanol-TMS | e.g., 460 (M+), 370, 355 |

| This compound-TMS | e.g., 465 (M+), 375, 360 |

4.4. Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the selected ions of both endogenous epicoprostanol and the this compound internal standard.

-

Ratio Calculation: Determine the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Concentration Calculation: Use a calibration curve prepared with known amounts of unlabeled epicoprostanol and a fixed amount of this compound to calculate the concentration of epicoprostanol in the original fecal sample.

Application in Cholesterol Absorption Studies

Cholesterol absorption efficiency is a key parameter in understanding overall cholesterol homeostasis. A common method to determine this is the fecal dual-isotope method.

Caption: Workflow for a Cholesterol Absorption Study.

In such a study, a subject consumes a meal containing a known amount of a deuterated cholesterol tracer. Feces are collected for a subsequent period. The amount of the unabsorbed oral tracer excreted in the feces is then quantified. By subtracting the excreted amount from the ingested amount, the amount of absorbed cholesterol can be determined.

The accurate quantification of the deuterated cholesterol tracer and its bacterial metabolites (including deuterated coprostanol and epicoprostanol) in the feces is paramount. Here, this compound is added during the sample workup to accurately quantify the endogenous and tracer-derived epicoprostanol, thereby contributing to the overall precision of the cholesterol absorption measurement.

Conclusion

This compound plays a critical, albeit indirect, role in metabolic studies. Its application as an internal standard in isotope dilution mass spectrometry ensures the high-fidelity quantification of fecal neutral sterols, which are essential endpoints in cholesterol balance and absorption studies. For researchers and drug development professionals investigating the efficacy of cholesterol-lowering therapies or studying the intricacies of lipid metabolism, the use of this compound is a key component of a robust and reliable analytical methodology. This technical guide underscores the importance of such tools in generating the precise and accurate data necessary to advance our understanding of metabolic health and disease.

References

- 1. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of stable and radioactive sterol tracers as a tool to investigate cholesterol degradation to bile acids in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sterols using a Novel LC-MS/MS Method with Epicoprostanol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a panel of sterols in biological matrices. The method utilizes Epicoprostanol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. This method is suitable for high-throughput sterol analysis in clinical research and drug development settings.

Introduction

Sterols are a critical class of lipids involved in numerous physiological processes, including membrane structure, signaling, and as precursors for hormones and bile acids. Dysregulation of sterol metabolism is implicated in various diseases, making their accurate quantification essential for both basic research and clinical diagnostics. LC-MS/MS has emerged as the preferred analytical technique for sterol analysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation and instrument response. Epicoprostanol, a non-endogenous sterol, and its deuterated analog, this compound, serve as an ideal internal standard due to its structural similarity to endogenous sterols, ensuring comparable extraction efficiency and ionization response.

Experimental Protocols

Sample Preparation: Saponification and Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of total sterols (free and esterified) from a plasma sample.

Materials:

-

Plasma sample

-

This compound internal standard solution (10 µg/mL in ethanol)

-

1 M Potassium Hydroxide (KOH) in 90% ethanol

-

n-Hexane

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

Pipette 100 µL of plasma into a glass centrifuge tube.

-

Add 20 µL of the 10 µg/mL this compound internal standard solution.

-

Add 1 mL of 1 M ethanolic KOH solution.

-

Vortex vigorously for 30 seconds.

-

Incubate at 60°C for 1 hour to hydrolyze sterol esters.

-

Cool the tubes to room temperature.

-

Add 1 mL of deionized water and 3 mL of n-hexane.

-

Vortex for 2 minutes to extract the non-saponifiable lipids.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction (steps 7-10) one more time and combine the hexane fractions.

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol:Isopropanol (1:1, v/v)

-

Gradient:

-

0-2 min: 80% B

-

2-10 min: 80-95% B

-

10-12 min: 95% B

-

12.1-15 min: 80% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer: 45 psi

-

Capillary Voltage: 3500 V

Data Presentation

The following tables summarize the MRM transitions for a selection of common sterols and the internal standard, this compound. The MRM parameters for this compound are based on its stereoisomer, Coprostanol-d5, and are expected to be highly similar. Optimization of these parameters on the specific instrument used is recommended.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| This compound (IS) | 394.4 | 221.2 | 50 | 15 | 80 |

| Cholesterol | 369.3 | 161.1 | 50 | 25 | 85 |

| Lathosterol | 369.3 | 147.1 | 50 | 25 | 85 |

| Desmosterol | 367.3 | 159.1 | 50 | 25 | 85 |

| Campesterol | 383.4 | 213.2 | 50 | 20 | 80 |

| Stigmasterol | 395.4 | 255.2 | 50 | 20 | 80 |

| β-Sitosterol | 397.4 | 213.2 | 50 | 20 | 80 |

Table 2: Representative Quantitative Performance Data

| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (R²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| This compound (IS) | 8.5 | - | - | - | - | - |

| Cholesterol | 9.2 | 10 | 5000 | >0.995 | <5% | <7% |

| Lathosterol | 8.9 | 0.5 | 500 | >0.997 | <6% | <8% |

| Desmosterol | 8.7 | 0.5 | 500 | >0.996 | <7% | <9% |

| Campesterol | 9.8 | 1 | 1000 | >0.995 | <5% | <8% |

| Stigmasterol | 9.5 | 1 | 1000 | >0.994 | <6% | <9% |

| β-Sitosterol | 10.1 | 1 | 1000 | >0.995 | <5% | <8% |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.

Visualizations

Experimental Workflow

Caption: Overview of the sterol quantification workflow.

Sterol Biosynthesis and Analysis Logic

Caption: Relationship between sterol biosynthesis and quantification.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of various sterols in biological samples. The use of this compound as an internal standard ensures accurate and precise results by correcting for sample loss during preparation and instrumental variability. This application note serves as a comprehensive guide for researchers and scientists in implementing this method for their sterol analysis needs.

Protocol for the Preparation of Epicoprostanol-d5 Standard Solutions for Quantitative Analysis

For Immediate Use in Research and Drug Development

This application note provides a detailed protocol for the preparation of Epicoprostanol-d5 standard solutions, intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The procedures outlined below are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of analogous analytes in various biological matrices.

Introduction

This compound is a deuterium-labeled isotopologue of Epicoprostanol, a fecal neutral sterol. Due to its chemical and physical similarity to the unlabeled analyte, this compound is an ideal internal standard for quantitative analysis.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification as it effectively corrects for variations in sample extraction, derivatization, injection volume, and instrument response.[1][2] This protocol details the preparation of stock solutions, intermediate working solutions, and a series of calibration curve standards.

Materials and Reagents

-

This compound (solid)

-

Methanol (HPLC or LC-MS grade)

-

Ethanol (anhydrous)

-

Chloroform (HPLC grade)

-

Toluene (HPLC grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Ultrasonic bath

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

The initial stock solution is prepared at a high concentration to ensure stability and minimize storage volume. Methanol is a commonly used solvent for sterols and their deuterated analogs.[3]

Procedure:

-

Accurately weigh approximately 1.0 mg of this compound solid using a calibrated analytical balance.

-

Transfer the weighed solid to a 1.0 mL Class A volumetric flask.

-

Add a small volume of methanol to dissolve the solid.

-